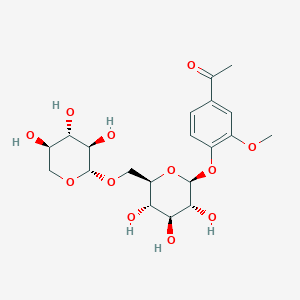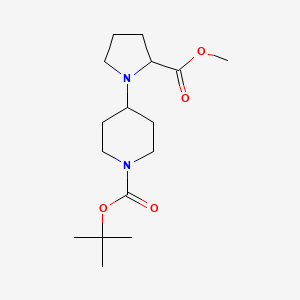
2,3,4,5,6-Pentafluorophenyl undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentafluorophenyl undec-10-enoate is an organic compound characterized by the presence of a pentafluorophenyl group attached to an undec-10-enoate moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl undec-10-enoate typically involves the esterification of undec-10-enoic acid with 2,3,4,5,6-pentafluorophenol. One common method is the Tishchenko disproportionation reaction, which uses aluminum isopropoxide as a catalyst . Another approach involves the reaction of undec-10-enoyl chloride with undec-10-enol in the presence of triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound often employs transesterification reactions. For example, ethyl-10-undecenoate can be transesterified using a copper-deposited vanadium pentoxide catalyst to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentafluorophenyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentafluorophenyl undec-10-enoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl undec-10-enoate involves its interaction with various molecular targets. The pentafluorophenyl group can participate in π-π interactions and hydrogen bonding, while the undec-10-enoate moiety can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenyl methacrylate
Uniqueness
2,3,4,5,6-Pentafluorophenyl undec-10-enoate is unique due to its combination of a pentafluorophenyl group and an undec-10-enoate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H19F5O2 |
|---|---|
Molekulargewicht |
350.32 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) undec-10-enoate |
InChI |
InChI=1S/C17H19F5O2/c1-2-3-4-5-6-7-8-9-10-11(23)24-17-15(21)13(19)12(18)14(20)16(17)22/h2H,1,3-10H2 |
InChI-Schlüssel |
SJIRRIGLSFURIP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093286.png)
![Methyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B14093287.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B14093295.png)

![2-(3-Ethoxypropyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093310.png)
![6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14093320.png)
![4-hydroxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093324.png)
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate](/img/structure/B14093330.png)
![2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine](/img/structure/B14093338.png)

![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093352.png)

![1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093369.png)
![ethyl 3-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)propanoate](/img/structure/B14093378.png)
